molecular formula C31H25N5O5 B413172 N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B413172
M. Wt: 547.6g/mol
InChI Key: SQCNHUAWLUHCRH-UHFFFAOYSA-N
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Description

N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, phenoxy, nitro, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, nitration, acetylation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used, and reactions are typically carried out under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the acetylamino group produces the free amine.

Scientific Research Applications

N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide
  • N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H25N5O5

Molecular Weight

547.6g/mol

IUPAC Name

N-[3-(4-acetamidophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C31H25N5O5/c1-20-29(30(22-9-5-3-6-10-22)34-35(20)25-11-7-4-8-12-25)31(38)33-24-17-26(36(39)40)19-28(18-24)41-27-15-13-23(14-16-27)32-21(2)37/h3-19H,1-2H3,(H,32,37)(H,33,38)

InChI Key

SQCNHUAWLUHCRH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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